molecular formula C25H22O4S2 B8406634 (4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate

(4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate

Cat. No.: B8406634
M. Wt: 450.6 g/mol
InChI Key: JILJYTPDQRWDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonium salts These compounds are characterized by the presence of a sulfonium ion, which is a sulfur atom bonded to three organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate typically involves the reaction of diphenyl sulfide with a suitable oxidizing agent to form diphenyl sulfoxide. This intermediate is then reacted with a phenol derivative, such as 4-hydroxyphenyl, in the presence of a strong acid like sulfuric acid to yield the desired sulfonium salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfonium ion is converted to a sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the sulfonium ion back to a sulfide.

    Substitution: The phenyl groups attached to the sulfur atom can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products:

    Oxidation: Diphenyl sulfoxide or diphenyl sulfone.

    Reduction: Diphenyl sulfide.

    Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry: (4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate is used as a photoinitiator in polymer chemistry. It can initiate polymerization reactions upon exposure to light, making it valuable in the production of photoresists and other light-sensitive materials.

Biology: In biological research, this compound is used as a reagent for studying enzyme-catalyzed reactions involving sulfonium ions. It can also serve as a model compound for investigating the behavior of sulfonium-containing biomolecules.

Industry: In the industrial sector, this compound is used in the manufacturing of specialty chemicals, including dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate involves the interaction of the sulfonium ion with nucleophiles. The positively charged sulfur atom can attract nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical reactions, including polymerization and substitution reactions.

Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes that recognize sulfonium ions as substrates or inhibitors. These interactions can modulate enzyme activity and influence metabolic pathways.

Comparison with Similar Compounds

    Triphenylsulfonium chloride: Another sulfonium salt with three phenyl groups attached to the sulfur atom.

    Diphenylmethylsulfonium chloride: A sulfonium salt with two phenyl groups and one methyl group attached to the sulfur atom.

    (4-Methoxyphenyl)diphenylsulfonium chloride: A sulfonium salt with a methoxy-substituted phenyl group.

Uniqueness: (4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate is unique due to the presence of the hydroxy group on the phenyl ring. This functional group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s reactivity and solubility in various solvents.

Properties

Molecular Formula

C25H22O4S2

Molecular Weight

450.6 g/mol

IUPAC Name

(4-hydroxyphenyl)-diphenylsulfanium;4-methylbenzenesulfonate

InChI

InChI=1S/C18H14OS.C7H8O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-14H;2-5H,1H3,(H,8,9,10)

InChI Key

JILJYTPDQRWDGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 25 g of (4-tert-butyloxyphenyl)diphenylsulfonium p-toluenesulfonate, 0.5 g of p-toluenesulfonic acid monohydrate, and 75 g of methanol was stirred at 80° C. for 5 hours. The reaction solution was cooled to room temperature and concentrated in vacuum, to which 100 g of methylene chloride and 50 g of deionized water were added. The organic layer was separated, washed with water, and concentrated in vacuum. To the concentrate, 100 g of MIBK was added. This was concentrated in vacuum again, obtaining 24 g of the target compound, (4-hydroxyphenyl)diphenylsulfonium p-toluenesulfonate as oily matter. Yield 96%.
Name
(4-tert-butyloxyphenyl)diphenylsulfonium p-toluenesulfonate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
75 g
Type
solvent
Reaction Step One
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.